molecular formula C10H7F2N B598747 6-(Difluoromethyl)isoquinoline CAS No. 1204298-75-8

6-(Difluoromethyl)isoquinoline

Cat. No.: B598747
CAS No.: 1204298-75-8
M. Wt: 179.17
InChI Key: VKHUTDGSHKOAGA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline . They are composed of a benzene ring fused to a pyridine ring . Fluorinated isoquinolines, like this compound, have unique characteristics such as biological activities and light-emitting properties .


Synthesis Analysis

The synthesis of fluorinated isoquinolines has been greatly developed over the last decade . The methodologies can be classified into three major groups: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular formula of this compound is C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .


Chemical Reactions Analysis

The recent advances in difluoromethylation processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

  • Antitumor Activity : Gao et al. (2015) synthesized a compound (Compound 6) using isoquinoline-3-carboxylic acids that showed promising antitumor activity with low systemic toxicity, suggesting potential in anti-tumor drug design (Gao et al., 2015).

  • Antimicrobial and Antitumor Properties : Dembitsky et al. (2015) reviewed isoquinoline alkaloids, noting their confirmed antimicrobial and antitumor activities, highlighting their importance in drug discovery (Dembitsky et al., 2015).

  • Broad Pharmaceutical Applications : Chang et al. (2010) reported a novel synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline, suggesting its potential for broad pharmaceutical applications (Chang et al., 2010).

  • Human Carboxylesterase Inhibitory Activities : Wang et al. (2020) isolated isoquinoline alkaloid enantiomers from Corydalis yanhusuo, which exhibited selective inhibitory activities against human carboxylesterase (Wang et al., 2020).

  • Nucleic Acid Binding for Drug Design : Bhadra and Kumar (2011) discussed isoquinoline alkaloids' binding to nucleic acids, offering insights for new drug design, particularly for anticancer properties (Bhadra & Kumar, 2011).

  • Synthesis for Fluoride Recognition : Tang et al. (2019) developed a method for the preparation of isoquinolines, applying it to design a novel chemosensor for fluoride determination (Tang et al., 2019).

  • Cytotoxicity against Human Tumor Cells : Choi et al. (2007) isolated isoquinoline alkaloids showing cytotoxicity against various human tumor cells, implying potential in cancer treatment (Choi et al., 2007).

  • Antimalarial Activity : Theeramunkong et al. (2020) synthesized novel isoquinolines demonstrating antimalarial activity, contributing to drug design against malaria (Theeramunkong et al., 2020).

  • Bioactive Alkaloids with Various Bioactivities : Shang et al. (2020) surveyed bioactive isoquinoline alkaloids, revealing their broad range of bioactivities, including neuroprotective and anti-inflammatory properties (Shang et al., 2020).

  • Caspase-3 Inhibition for Apoptosis-Related Diseases : Chen et al. (2006) identified isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors, providing a new direction for treatments involving abnormal apoptosis (Chen et al., 2006).

Future Directions

The field of research involving fluorinated isoquinolines, such as 6-(Difluoromethyl)isoquinoline, has benefited from the invention of multiple difluoromethylation reagents . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)isoquinoline, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems . This property influences not only its reactions but also the reactivity of the substituents attached at various positions of the ring

Cellular Effects

Fluorinated isoquinolines have been shown to exhibit antioxidant activity This suggests that this compound could potentially influence cell function by mitigating oxidative stress

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that isoquinolines can undergo quaternization and conversion to N-oxides This suggests that this compound may interact with biomolecules through similar mechanisms

Temporal Effects in Laboratory Settings

Quinoline, a related compound, is known to be a stable liquid with a boiling point of 237 °C This suggests that this compound may also exhibit stability under laboratory conditions

Metabolic Pathways

Isoquinoline alkaloids have been studied for their roles in various metabolic pathways

Subcellular Localization

Tools such as LOCALIZER and Esub8 can be used to predict the subcellular localization of proteins

Properties

IUPAC Name

6-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHUTDGSHKOAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306172
Record name 6-(Difluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-75-8
Record name 6-(Difluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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